molecular formula C8H18N2O B1588695 2-(4-(Aminomethyl)piperidin-1-yl)ethanol CAS No. 21168-72-9

2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Cat. No. B1588695
CAS RN: 21168-72-9
M. Wt: 158.24 g/mol
InChI Key: VKMYXOQRUXXUHE-UHFFFAOYSA-N
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Description

“2-(4-(Aminomethyl)piperidin-1-yl)ethanol” is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-(Aminomethyl)piperidin-1-yl)ethanol” consists of a piperidine ring with an aminomethyl group at the 4th position and an ethanol group at the 2nd position .


Physical And Chemical Properties Analysis

“2-(4-(Aminomethyl)piperidin-1-yl)ethanol” is a solid at room temperature . It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

Chemical Synthesis and Characterization

The molecule 2-(4-(Aminomethyl)piperidin-1-yl)ethanol and its derivatives have been explored in various chemical syntheses. For instance, it was involved in the formation of a novel three-component complex with p-hydroxybenzoic acid and water, demonstrating the potential for hydrogen-bonded interactions and its utility in understanding molecular structures through vibrational spectroscopy techniques (Dega-Szafran et al., 2017). Furthermore, its application in the facile synthesis of N-substituted piperidines showcases its versatility in organic synthesis, particularly in the selective transformation of amino groups into piperidine rings (Watanabe et al., 1976).

Catalysis and Green Chemistry

This compound also finds application in green chemistry, as evidenced by its use in the synthesis of dihydropyrrol-2-ones and highly substituted piperidines. The presence of ethylenediammonium diformate (EDDF) as a reusable catalyst in these syntheses underlines the molecule's contribution to developing eco-friendly and efficient chemical processes (Zarei & Sajadikhah, 2016).

Molecular Docking and Drug Design

In drug design, derivatives of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol have been used in molecular docking studies, particularly in the synthesis of benzothiazolopyridine compounds. These studies aim to predict the activity of synthetic compounds against critical targets in diseases like breast cancer, highlighting the molecule's role in medicinal chemistry and pharmaceutical research (Shirani et al., 2021).

Pharmaceutical Research

Additionally, in pharmaceutical research, the compound's derivatives have been synthesized and evaluated for cytotoxic activities against various tumor cell lines. This indicates its potential utility in developing new chemotherapeutic agents and contributing to cancer research (Vosooghi et al., 2010).

Enantioselective Synthesis

The molecule also plays a crucial role in enantioselective synthesis, serving as a starting material for several natural and synthetic compounds due to the presence of a stereocenter. The synthesis of enantiopure derivatives of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol demonstrates its significance in creating chiral compounds, essential in various areas of chemical research and drug development (Perdicchia et al., 2015).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMYXOQRUXXUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428537
Record name 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Aminomethyl)piperidin-1-yl)ethanol

CAS RN

21168-72-9
Record name 4-(Aminomethyl)-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21168-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of compound 1-(2-hydroxyethyl)piperidine-4-carbonitrile (300 mg, 2 mmol) in dry THF (5 mL) at 0° C., BH3.SMe2 (220 mg, 2.4 mmol) was added dropwise. The mixture was stirred at 0° C. for 2 hrs. Water was added then K2CO3. The mixture was filtered and concentrated to give compound 2-(4-(aminomethyl)piperidin-1-yl)ethanol (150 mg, 47%).
Quantity
300 mg
Type
reactant
Reaction Step One
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Quantity
220 mg
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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